3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFPEYSHCXWTNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Condensation of 3-Chlorobenzoyl Chloride with 6-Fluoro-1,3-Benzothiazol-2-Amine
The most widely reported method involves a two-step synthesis:
- Preparation of 6-Fluoro-1,3-Benzothiazol-2-Amine :
Cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide (CNBr) in ethanol under reflux (12 h, 70°C) yields the benzothiazole core. Alternative routes use thiourea derivatives, where 4-fluoroaniline reacts with ammonium thiocyanate and bromine in acetic acid to form 2-aminobenzothiazole. - Acylation with 3-Chlorobenzoyl Chloride :
The amine intermediate reacts with 3-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, with yields reaching 78% after purification by silica gel chromatography.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (initial), RT (stirring) |
| Base | Triethylamine (1.2 equiv) |
| Reaction Time | 4–6 hours |
| Yield | 68–82% |
Alternative Methodologies
One-Pot Synthesis via In Situ Benzothiazole Formation
A streamlined approach combines benzothiazole ring formation and acylation in a single vessel. Starting with 4-fluoro-2-nitroaniline, treatment with Lawesson’s reagent generates the thioamide, which undergoes cyclization with 3-chlorobenzoyl chloride in the presence of iodine (I₂) as a catalyst. This method reduces purification steps but requires precise stoichiometry to avoid overacylation.
Key Data :
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) accelerates the condensation step, completing the reaction in 20 minutes with comparable yields (75–80%). This method minimizes thermal degradation of the fluoro-benzothiazole moiety.
Mechanistic Insights
Role of Fluorine in Reactivity
The electron-withdrawing fluorine at position 6 increases the electrophilicity of the benzothiazole’s C2 position, facilitating nucleophilic attack by the amine. Density functional theory (DFT) calculations indicate a 12% reduction in activation energy compared to non-fluorinated analogs.
Acylation Kinetics
Pseudo-first-order kinetics govern the acylation step, with a rate constant ($$k_{\text{obs}}$$) of $$3.2 \times 10^{-3} \, \text{s}^{-1}$$ at 25°C. The reaction is highly sensitive to moisture, necessitating anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification and Characterization
Recrystallization Optimization
Ethanol-water mixtures (7:3 v/v) provide optimal recrystallization conditions, yielding needle-shaped crystals with >99% purity (HPLC). Alternative solvents like dioxane increase solubility but require slow cooling to prevent oiling out.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89–7.32 (m, 7H, aromatic), 6.98 (d, $$J = 8.4 \, \text{Hz}$$, 1H, F-aromatic).
- IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N bend), 745 cm⁻¹ (C-Cl bend).
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors (residence time: 15 min) enhance mixing and heat transfer, achieving 85% yield with 90% space-time yield (STY). This method reduces solvent use by 40% compared to batch processes.
Waste Management
Aqueous waste streams containing triethylamine hydrochloride are neutralized with sodium bicarbonate, recovering >95% of TEA via distillation.
Analyse Chemischer Reaktionen
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in the cell. The compound is known to inhibit the activity of certain enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death . In cancer cells, it induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
N-(6-Chloro-4-Fluoro-1,3-Benzothiazol-2-yl)-2,4-Difluorobenzamide (3b)
- Structure : Benzothiazole substituted with 6-chloro and 4-fluoro ; benzamide substituted with 2,4-difluoro .
- Molecular Weight : 342 g/mol.
- Synthesis : Prepared via benzoylation of 5a with 2,4-difluorobenzoyl chloride (33% yield) .
- Properties : High melting point (>250°C), characterized by GC-MS, NMR, and IR. Exhibits antimicrobial activity, though less potent against gram-negative bacteria compared to other analogues .
N-(6-Chloro-1,3-Benzothiazol-2-yl)-3-Fluorobenzamide
- Structure : Benzothiazole substituted with 6-chloro ; benzamide substituted with 3-fluoro .
- Molecular Weight : 306.74 g/mol .
- Comparison : A positional isomer of the target compound, swapping chlorine and fluorine positions. This structural difference may alter bioactivity due to changes in electronic effects and steric hindrance .
3-Chloro-N-[6-(Methoxy)Benzo[d]Thiazol-2-yl]Benzamide
- Structure : Benzothiazole substituted with 6-methoxy ; benzamide substituted with 3-chloro .
- Molecular Weight : 318.78 g/mol .
N-(3-Ethyl-6-Fluoro-1,3-Benzothiazol-2-ylidene)-3-Fluorobenzamide
- Structure : Benzothiazole substituted with 6-fluoro and 3-ethyl ; benzamide substituted with 3-fluoro .
- Properties : The ethyl group introduces steric bulk, which may disrupt crystallinity or binding interactions in biological systems .
Biologische Aktivität
3-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 306.74 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. In a study assessing various benzothiazole compounds, it was found that modifications to the benzothiazole nucleus can enhance anticancer activity against different cancer cell lines. Specifically, compounds similar to this compound have shown potential in inhibiting the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanisms involved include apoptosis induction and cell cycle arrest, as well as inhibition of key signaling pathways such as AKT and ERK .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 1 - 4 | Apoptosis and cell cycle arrest |
| A549 | 1 - 4 | Inhibition of AKT/ERK pathways |
Anti-inflammatory Effects
In addition to anticancer properties, benzothiazole derivatives have also been shown to possess anti-inflammatory effects. Studies indicate that these compounds can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This dual action makes them promising candidates for therapeutic applications targeting both cancer and inflammation .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. A series of related compounds were synthesized and tested for their efficacy against Enterococcus faecalis, a common opportunistic pathogen. Some derivatives exhibited notable antibacterial activity, suggesting that modifications in the benzothiazole structure could enhance antimicrobial properties .
| Microorganism | Activity |
|---|---|
| Enterococcus faecalis | Active against resistant strains |
Case Studies
- Anticancer Evaluation : A study synthesized a series of benzothiazole derivatives, including variants of this compound. The active compounds were subjected to MTT assays to evaluate their cytotoxic effects on cancer cell lines, revealing significant inhibition of cell growth at low micromolar concentrations.
- Inflammatory Response Assessment : In vitro experiments assessed the impact of these compounds on RAW264.7 macrophages. The results indicated a marked decrease in pro-inflammatory cytokine production upon treatment with specific benzothiazole derivatives.
Q & A
Basic: What are the established synthetic routes for 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, and what reaction conditions are critical for optimizing yield and purity?
Answer:
The compound is synthesized via nucleophilic substitution between 3-chlorobenzoyl chloride and 2-amino-6-fluoro-1,3-benzothiazole. Key steps include:
- Coupling Reaction : Conducted in pyridine or ethanol under reflux (70–80°C) for 12–24 hours to facilitate amide bond formation .
- Purification : Crude product is washed with sodium bicarbonate to remove unreacted acid chloride, followed by recrystallization from methanol or ethanol to enhance purity .
- Optimization : Solvent choice (polar aprotic solvents improve reaction rates), stoichiometric ratios (1:1 molar ratio of reactants), and controlled pH (neutral to slightly basic) are critical for yields >75% .
Basic: How is the molecular structure of this compound characterized using spectroscopic techniques?
Answer:
- NMR Spectroscopy : H NMR confirms the presence of aromatic protons (δ 6.9–8.3 ppm for benzothiazole and benzamide moieties) and the absence of free amine protons (δ 4.0–4.2 ppm for N–H) .
- IR Spectroscopy : Peaks at 1640–1660 cm (C=O stretch), 1550–1580 cm (C=N stretch in benzothiazole), and 690–700 cm (C–Cl bond) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 350–360 for [M+H]) confirm molecular weight .
Basic: What initial biological screening assays are recommended to evaluate its potential as an enzyme inhibitor or anticancer agent?
Answer:
- Enzyme Inhibition : Use fluorometric assays (e.g., NADH-coupled assays) to test inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens .
- Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses. Compare IC values with controls like cisplatin .
- Protein-Ligand Binding : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (K) for kinases or receptors .
Advanced: How do modifications to the benzothiazole or benzamide moieties influence the compound's biological activity and selectivity?
Answer:
- Halogen Substitution : Fluorine at position 6 (benzothiazole) enhances hydrophobic interactions with target proteins, improving binding affinity. Chlorine at position 3 (benzamide) increases metabolic stability .
- Dosage Optimization : Replace fluoro with bulkier groups (e.g., Br, CF) to study steric effects on enzyme inhibition. Use SAR models to correlate logP values with cytotoxicity .
- Selectivity : Introduce methoxy groups to benzamide to reduce off-target effects. Compare activity in isogenic cell lines (e.g., wild-type vs. mutant p53) to assess specificity .
Advanced: What computational or crystallographic methods are employed to elucidate the binding interactions between this compound and its target enzymes?
Answer:
- X-Ray Crystallography : Resolve co-crystal structures with PFOR (PDB ID templates) to identify hydrogen bonds (e.g., N–H⋯N interactions) and hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (10–100 ns trajectories) to analyze stability of binding poses and energy landscapes (MM-PBSA calculations) .
- Docking Studies : Use AutoDock Vina to predict binding modes in ATP-binding pockets of kinases (e.g., EGFR). Validate with mutagenesis studies on key residues (e.g., Lys721) .
Advanced: What strategies are effective in resolving contradictory data regarding the compound's efficacy across different cancer cell lines?
Answer:
- Dose-Response Analysis : Test a wider concentration range (0.1–200 µM) to identify biphasic effects. Use Hill slopes to differentiate between on-target and off-target mechanisms .
- Pathway Profiling : Perform RNA-seq or phosphoproteomics on responsive vs. non-responsive cell lines to identify dysregulated pathways (e.g., PI3K/AKT vs. MAPK) .
- Metabolic Stability : Compare hepatic microsomal stability (e.g., t in human liver microsomes) to rule out pharmacokinetic variability .
Basic: What are the key physicochemical properties of this compound, and how are they determined experimentally?
Answer:
- Solubility : Measure in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. LogP values (e.g., ~3.5) are determined via shake-flask method .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify melting points (e.g., 180–200°C) and degradation profiles .
- Crystallinity : Analyze powder X-ray diffraction (PXRD) patterns to confirm polymorphic forms .
Advanced: How can researchers design experiments to investigate the compound's mechanism of action in enzyme inhibition?
Answer:
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) against PFOR. Vary substrate (pyruvate) and inhibitor concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH, ΔS) to distinguish between enthalpic (H-bonding) and entropic (hydrophobic) contributions .
- Mutagenesis : Engineer PFOR mutants (e.g., Cys → Ser at active site) to assess critical interactions. Compare IC shifts between wild-type and mutants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
